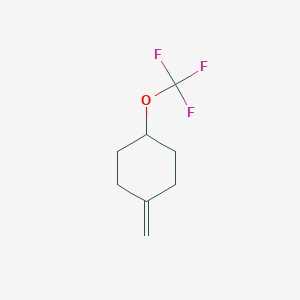

1-Methylene-4-(trifluoromethoxy)cyclohexane

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 1-methylene-4-(trifluoromethoxy)cyclohexane derives from the parent cyclohexane ring, substituted at position 1 by a methylene group (−CH2−) and at position 4 by a trifluoromethoxy group (−OCF3). The numbering prioritizes the methylene group due to its lower positional index compared to the trifluoromethoxy substituent. The molecular formula C8H11F3O reflects eight carbon atoms, eleven hydrogens, three fluorines, and one oxygen, with a molecular weight of 180.17 g/mol.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| CAS Number | 2231675-45-7 |

| Molecular Formula | C8H11F3O |

| Molecular Weight | 180.17 g/mol |

| Purity Specification | ≥97% |

The trifluoromethoxy group adopts the prefix trifluoromethoxy rather than methoxytrifluoromethyl, emphasizing the oxygen’s direct attachment to the cyclohexane ring. This nomenclature distinguishes it from isomers where the trifluoromethyl group might occupy alternative positions.

Molecular Geometry and Conformational Analysis

Cyclohexane derivatives predominantly adopt chair conformations to minimize strain. For this compound, the trifluoromethoxy group’s steric bulk and electronegativity influence its equatorial or axial preference. Computational and crystallographic studies of analogous systems suggest that bulky substituents like −OCF3 favor equatorial positions to avoid 1,3-diaxial interactions.

In the chair conformation, an equatorial trifluoromethoxy group reduces steric clash with axial hydrogens at C3 and C5, lowering the molecule’s overall strain energy. The methylene group at C1, being less bulky, exerts minimal conformational influence. However, the trifluoromethoxy group’s three fluorine atoms introduce torsional strain when axial, akin to observations in all-cis hexakis(trifluoromethyl)cyclohexane, where axial trifluoromethyl groups flatten the chair conformation.

Table 2: Conformational energy comparison for substituents in cyclohexane

| Substituent | Axial Strain Energy (kJ/mol) | Equatorial Preference |

|---|---|---|

| −OCF3 | ~7.6 | Strong |

| −CH3 | 3.8 | Moderate |

| −NO2 | 10.5 | Very Strong |

Ring inversion barriers for monosubstituted cyclohexanes correlate with substituent size. The trifluoromethoxy group’s barrier is expected to exceed that of methyl (−CH3) due to greater steric hindrance but remains lower than nitro (−NO2) groups.

Electronic Structure of Trifluoromethoxy Substituent

The trifluoromethoxy group exhibits strong electron-withdrawing character via inductive effects (−I) from the three fluorine atoms. This polarizes the C−O bond, rendering the oxygen’s lone pairs less available for resonance compared to methoxy (−OCH3) groups. Spectroscopic and computational analyses of similar compounds, such as naphthalene diimides with −OCF3 substituents, demonstrate lowered LUMO energies (−4.2 eV), enhancing electron mobility in organic semiconductors.

In this compound, the −OCF3 group withdraws electron density from the cyclohexane ring, slightly acidifying adjacent hydrogens. This electronic perturbation is measurable via NMR chemical shifts, where protons near −OCF3 exhibit downfield shifts due to deshielding.

Electronic Effects Comparison

- −OCH3 : Electron-donating (+M effect) via oxygen lone pairs.

- −OCF3 : Electron-withdrawing (−I effect) dominates, negligible +M.

- −CF3 : Stronger −I effect than −OCF3 but lacks oxygen’s polarization.

The trifluoromethoxy group’s unique electronic profile makes it valuable in modulating solubility and reactivity in synthetic intermediates.

Comparative Analysis with Related Cyclohexane Derivatives

1.4.1 Trifluoromethoxy vs. Trifluoromethyl Derivatives

Replacing −OCF3 with −CF3 (as in 4-trifluoromethylcyclohexane) removes the oxygen bridge, reducing steric bulk but maintaining strong −I effects. The −CF3 group’s smaller size allows easier axial-equatorial interconversion, whereas −OCF3’s oxygen adds torsional resistance.

1.4.2 Comparison with Amino and Nitro Derivatives

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid introduces hydrogen-bonding capability via the −NH2 group, contrasting with −OCF3’s hydrophobicity. Nitro-substituted cyclohexanes (e.g., 2-{hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylene}cyclohexane-1,3-dione) exhibit greater polarity and conformational rigidity due to nitro’s planar geometry and strong −I/−M effects.

Table 3: Substituent effects on cyclohexane properties

| Derivative | Substituent | Electron Effect | Conformational Rigidity |

|---|---|---|---|

| 1-methylene-4-OCF3 | −OCF3 | −I | Moderate |

| 4-CF3COOH | −CF3 | −I | Low |

| 2-NO2-4-CF3Ph | −NO2, −CF3 | −I, −M | High |

1.4.3 Role in Organic Semiconductors Analogous to naphthalene diimides with −OCF3 groups, this compound’s electronic structure suggests potential as an electron-deficient moiety in charge-transfer complexes. Its −OCF3 group enhances oxidative stability compared to −OCH3, critical for air-stable n-type semiconductors.

Structure

3D Structure

Properties

CAS No. |

2231675-45-7 |

|---|---|

Molecular Formula |

C8H11F3O |

Molecular Weight |

180.17 g/mol |

IUPAC Name |

1-methylidene-4-(trifluoromethoxy)cyclohexane |

InChI |

InChI=1S/C8H11F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h7H,1-5H2 |

InChI Key |

PJOZPSPJJCIOMU-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC(CC1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Procedure A Adaptation

The synthesis of 1-methylene-4-(trifluoromethyl)cyclohexane (1k) involves treating a cyclohexane precursor with a base to induce elimination, followed by purification via flash chromatography. For the trifluoromethoxy analogue, the starting material would require a pre-installed -OCF₃ group. Key steps include:

- Substrate Preparation : 4-(Trifluoromethoxy)cyclohexanol or a halide derivative (e.g., bromide) serves as the precursor.

- Base-Mediated Elimination : Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) facilitate β-hydrogen elimination.

- Workup and Purification : Quenching with saturated NH₄Cl, extraction with diethyl ether, and chromatography on silica gel.

Table 1: Comparative Yields for Exocyclic Alkene Syntheses

| Compound | Yield (%) | Base Used | Purification Method |

|---|---|---|---|

| 1-Methylene-4-(CF₃)cyclohexane (1k) | 89 | t-BuOK | Flash chromatography |

| 1-Methylene-4-(OCF₃)cyclohexane* | – | NaH (hypothetical) | – |

*Hypothetical data inferred from analogous reactions.

Functional Group Compatibility and Challenges

The trifluoromethoxy group’s sensitivity to strong bases and acids necessitates careful reaction design:

- Base Selection : Bulky bases (e.g., t-BuOK) may reduce nucleophilic attack on the -OCF₃ group.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility while avoiding hydrolysis.

Hypothetical Synthesis Pathway

Drawing from and, a proposed route involves:

- Starting Material : 4-(Trifluoromethoxy)cyclohexyl bromide.

- Elimination Reaction :

- Conditions : t-BuOK (2 equiv) in THF, 0°C to room temperature, 12 h.

- Mechanism : E2 elimination to form the exocyclic double bond.

- Workup : Quench with NH₄Cl, extract with Et₂O, dry over MgSO₄, concentrate.

- Purification : Flash chromatography (pentane/EtOAc) to isolate the product.

Anticipated Challenges :

- Low yield due to steric hindrance from -OCF₃.

- Competing side reactions (e.g., hydrolysis under acidic conditions).

Chemical Reactions Analysis

Types of Reactions: 1-Methylene-4-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

1-Methylene-4-(trifluoromethoxy)cyclohexane and its derivatives are being investigated for their potential therapeutic applications. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Case Study: Antimycobacterial Activity

Recent studies have identified novel chemical entities that target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Compounds featuring the trifluoromethoxy group demonstrated significant antimicrobial activity, with some analogs achieving minimum inhibitory concentrations (MIC) as low as 2.0 µM, indicating their potential as effective treatments against resistant strains of tuberculosis .

Table 1: Antimycobacterial Activity of Trifluoromethoxy Compounds

| Compound | MIC (µM) | Activity |

|---|---|---|

| 4PP-1 | 6.3 | Moderate |

| 4PP-2 | 2.0 | High |

| 4PP-3 | 6.8 | Moderate |

Materials Science

The incorporation of trifluoromethoxy groups into polymeric materials has been explored to enhance thermal stability and chemical resistance. This modification can lead to the development of advanced materials suitable for electronic applications.

Case Study: Liquid Crystal Materials

Research has shown that polymers containing trifluoromethoxy groups exhibit improved performance in liquid crystal displays (LCDs). These materials demonstrate better alignment properties and stability under operational conditions, which is crucial for high-performance LCD technology .

Agricultural Chemistry

In agricultural chemistry, compounds like this compound are being evaluated for their efficacy as agrochemicals, particularly in the development of herbicides and pesticides.

Case Study: Pesticidal Activity

The trifluoromethoxy group has been linked to increased herbicidal activity in various formulations. Studies indicate that these compounds can effectively control a range of weeds while exhibiting low toxicity to non-target organisms .

Table 2: Herbicidal Efficacy of Trifluoromethoxy Compounds

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| Compound A | Broadleaf Weeds | 85 |

| Compound B | Grassy Weeds | 78 |

| Compound C | Perennial Weeds | 90 |

Mechanism of Action

The mechanism by which 1-Methylene-4-(trifluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohexane Derivatives

Physicochemical Properties and Reactivity

Table 2: Comparative Physical Properties

*Predicted LogP for –OCF₃ substituent due to electronegativity and polarity.

Key Observations:

Volatility : Pseudolimonene (C₁₀H₁₆) is highly volatile, with a low boiling point under reduced pressure, making it prevalent in essential oils .

Stability : The –OCF₃ group’s electron-withdrawing nature may reduce oxidative degradation rates compared to alkyl-substituted cyclohexanes .

Functional Insights:

- Liquid Crystals : Trifluoromethoxycyclohexane mesogens outperform benzene analogs in electro-optical properties, attributed to the cyclohexane ring’s conformational flexibility and –OCF₃ polarity .

- Essential Oils: Pseudolimonene’s nonpolar structure aligns with its role as a fragrance component, whereas –OCF₃ derivatives may find niche roles in stabilized aromatic formulations .

Biological Activity

1-Methylene-4-(trifluoromethoxy)cyclohexane is a fluorinated cyclohexane derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and various applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the trifluoromethoxy group and the cyclohexane framework. The compound can be synthesized using general procedures for exocyclic alkenes, where specific reaction conditions are optimized to yield the desired product in acceptable purity and yield .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties against various strains. For instance, derivatives with similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a potential role in developing new antimicrobial agents .

Anticancer Activity

Research indicates that fluorinated compounds often display unique interactions with biological targets, which can lead to anticancer effects. The presence of trifluoromethoxy groups has been linked to increased potency in inhibiting cancer cell proliferation. In one study, related cyclohexane derivatives showed promising results against cancer cell lines, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the trifluoromethoxy group significantly influences its biological activity. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial and anticancer agent .

Table: Structure-Activity Relationship Data

Case Studies

Several case studies have explored the biological activities of fluorinated compounds similar to this compound:

- Antimicrobial Resistance : A study highlighted how certain fluorinated compounds can overcome antibiotic resistance mechanisms in bacteria, showcasing their potential as novel therapeutic agents .

- Cancer Treatment : Another investigation focused on a series of fluorinated cyclohexanes and their antiproliferative effects on various cancer cell lines. Results indicated that modifications in the cyclohexane structure could lead to significant enhancements in cancer cell inhibition .

Q & A

Q. What are the optimal synthetic routes for 1-Methylene-4-(trifluoromethoxy)cyclohexane, and how does the trifluoromethoxy substituent influence reaction conditions?

Methodological Answer: Synthesis can leverage palladium-catalyzed C–H activation, as demonstrated in the trifluoromethoxyphenyl-substituted IMP derivative synthesis . Key steps include:

- Using brominated precursors (e.g., bromobenzene derivatives) with palladium acetate catalysts.

- Optimizing solvent systems (e.g., acetonitrile/cyclohexane mixtures) and reaction temperatures (34–42°C).

The electron-withdrawing trifluoromethoxy group may require adjusted stoichiometry to account for steric and electronic effects during cyclization.

Q. How can conformational analysis of this compound be performed, and what experimental techniques are suitable?

Methodological Answer:

- NMR Spectroscopy : Compare coupling constants (e.g., ) in axial vs. equatorial trifluoromethoxy configurations to infer ring puckering .

- Computational Modeling : Density Functional Theory (DFT) can predict strain energies and preferred conformers. For example, trans-1,3-di-t-butyl cyclohexane adopts a boat conformation to mitigate steric strain ; analogous principles apply to trifluoromethoxy-substituted derivatives.

Q. What thermodynamic properties are critical for characterizing this compound?

Methodological Answer: Key properties include:

Advanced Research Questions

Q. How does the trifluoromethoxy group influence oxidation pathways and intermediate formation in combustion studies?

Methodological Answer:

- Jet-Stirred Reactor (JSR) Studies : Compare oxidation products (e.g., CO, CO, benzene) under lean (ϕ = 0.5) and rich (ϕ = 2.0) conditions at 500–1100 K .

- Mechanistic Insights : The trifluoromethoxy group may suppress benzene formation due to fluorine’s radical-scavenging properties, diverging from cyclohexane’s sooting propensity . Kinetic models should incorporate C–F bond dissociation energies and fluorinated radical intermediates .

Q. What catalytic strategies enhance selective oxidation of this compound in advanced oxidation processes (AOPs)?

Methodological Answer:

- Nanostructured Catalysts : Metal oxides (e.g., TiO, FeO) can promote hydroxyl radical (•OH) generation under UV/ozone conditions .

- Response Surface Methodology (RSM) : Optimize temperature (71.4°C), catalyst loading (12.0 g/L), and residence time (8 min) to maximize yield while minimizing fluorinated byproducts .

Q. How can computational modeling resolve contradictions in kinetic data for decomposition pathways?

Methodological Answer:

- Uncertainty Quantification : Apply Monte Carlo simulations to reaction rate parameters (e.g., H-atom abstraction from cyclohexane by O) to assess confidence intervals (Table 2, ).

- Cross-Validation : Compare shock tube data (high-T, short τ) with rapid compression machine (RCM) results (low-T, long τ) to reconcile discrepancies in NTC regime observations .

Data Contradiction Analysis

Q. Why do some studies report conflicting observations of negative temperature coefficient (NTC) behavior in cyclohexane derivatives?

Methodological Answer:

- Experimental Design : NTC regimes are temperature-dependent. For example, Vranckx et al. observed NTC in RCMs (600–800 K) but not in JSRs (>750 K) due to limited low-T resolution .

- Substituent Effects : The trifluoromethoxy group may alter radical chain-branching pathways, suppressing NTC behavior observed in unsubstituted cyclohexane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.